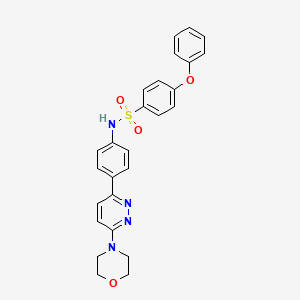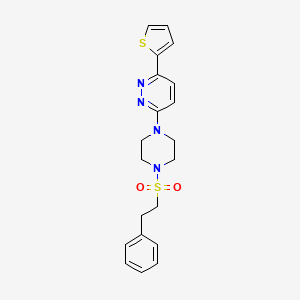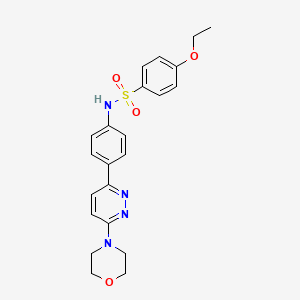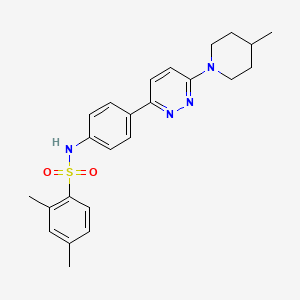
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized from cyanuric chloride derivatives . The process typically involves the replacement of chloride ions in cyanuric chloride to give several variants of 1,3,5-triazine derivatives .Mécanisme D'action
The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide is primarily based on its ability to selectively bind to certain receptors in the body, such as the sigma-1 receptor. This binding results in the modulation of various signaling pathways, leading to changes in cellular processes and functions. This compound has also been shown to inhibit the activity of certain enzymes, such as phosphodiesterase, which plays a crucial role in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body, primarily due to its ability to selectively modulate the activity of certain receptors and enzymes. Some of the most significant effects of this compound include its ability to reduce inflammation, enhance neuroprotection, and inhibit cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide has several advantages as a tool in scientific research, including its ability to selectively target specific receptors and modulate cellular processes. However, there are also some limitations to its use, such as its potential toxicity and limited availability.
Orientations Futures
There are several potential future directions for the use of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide in scientific research. One of the most significant areas of research is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also shown promising results in the treatment of cancer, suggesting its potential use as a chemotherapeutic agent. Additionally, further research is needed to explore the potential applications of this compound in other areas of scientific research, such as inflammation and pain management.
Applications De Recherche Scientifique
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its ability to selectively target and modulate the activity of certain receptors in the body, such as the sigma-1 receptor. This makes it a valuable tool in the study of various biological processes, including neurodegenerative diseases, cancer, and inflammation.
Propriétés
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c31-35(32,24-12-10-23(11-13-24)34-22-4-2-1-3-5-22)29-21-8-6-20(7-9-21)25-14-15-26(28-27-25)30-16-18-33-19-17-30/h1-15,29H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHARYBBDFCPREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B3310977.png)

![4-methyl-3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3310994.png)
![2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3311006.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B3311013.png)




![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide](/img/structure/B3311048.png)

![3-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3311059.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3311065.png)